Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate

Vue d'ensemble

Description

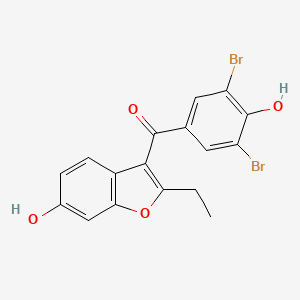

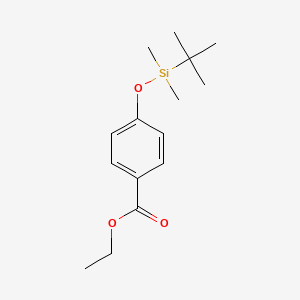

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is a compound with the CAS Number: 153025-65-1 . It has a molecular weight of 280.44 and its IUPAC name is ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h8-11H,7H2,1-6H3 . This indicates that the compound has a benzene ring with an ethyl ester group and a tert-butyldimethylsilyl ether group attached to it .Physical And Chemical Properties Analysis

The compound has a storage temperature of room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved information.Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is used as a reagent in chemical synthesis . It has a molecular weight of 280.44 and a CAS Number of 153025-65-1 .

Protective Group in Organic Synthesis

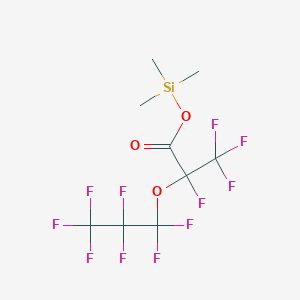

The tert-butyldimethylsilyloxy group in Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it a promising protective group in organic synthesis . It is stable to aqueous base but can be converted back to alcohols under acidic conditions .

Silylation of Alcohols

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate can be used for the silylation of primary, secondary, and tertiary alcohols . This process is significantly accelerated by the addition of iodine .

Cleavage to Alcohols

The silyl ethers in Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate can be rapidly cleaved to alcohols by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Total Synthesis of Natural Products

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is used as an important reagent in the total synthesis of natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

Construction of Tetrahydropyran Subunit

This compound is employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is a complex organic compound It’s known that similar compounds are often used as intermediates in organic synthesis .

Mode of Action

Compounds with similar structures have been used as aldol donors and acceptors in the stereocontrolled production of erythrose . This suggests that Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate may interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that similar compounds play a role in the synthesis of complex organic molecules .

Result of Action

It’s known that similar compounds are used as intermediates in the synthesis of other complex organic molecules .

Action Environment

The action, efficacy, and stability of Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at room temperature , suggesting that it is stable under these conditions.

Propriétés

IUPAC Name |

ethyl 4-[tert-butyl(dimethyl)silyl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h8-11H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJMIOGRUQQIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)

![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)